SBI-993

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

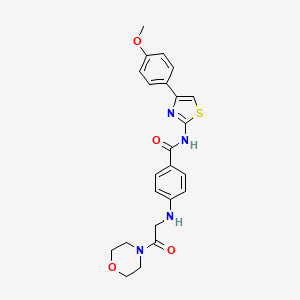

Molecular Formula |

C23H24N4O4S |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide |

InChI |

InChI=1S/C23H24N4O4S/c1-30-19-8-4-16(5-9-19)20-15-32-23(25-20)26-22(29)17-2-6-18(7-3-17)24-14-21(28)27-10-12-31-13-11-27/h2-9,15,24H,10-14H2,1H3,(H,25,26,29) |

InChI Key |

BMMQYFWEGRLMNT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)NCC(=O)N4CCOCC4 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of SBI-993: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

SBI-993 is a potent and bioavailable analog of the small molecule SBI-477. Its primary mechanism of action is the stimulation of insulin (B600854) signaling through the targeted deactivation of the transcription factor MondoA.[1][2][3][4][5] This activity leads to a cascade of downstream effects, culminating in improved glucose homeostasis and reduced lipid accumulation in key metabolic tissues. Preclinical studies have demonstrated its potential as a therapeutic agent for insulin resistance and lipotoxicity.[4]

Signaling Pathway of this compound

This compound exerts its effects by modulating the transcriptional activity of MondoA, a key regulator of cellular metabolism. Under basal conditions, MondoA translocates to the nucleus and, in complex with Mlx, binds to the promoter regions of target genes, including Thioredoxin-Interacting Protein (TXNIP) and Arrestin Domain-Containing 4 (ARRDC4). These proteins are known suppressors of the insulin signaling pathway.

This compound treatment leads to the deactivation of MondoA, resulting in its exclusion from the nucleus.[4] This prevents the transcriptional activation of TXNIP and ARRDC4.[4] The subsequent reduction in TXNIP and ARRDC4 levels alleviates their inhibitory effects on insulin signaling, thereby enhancing glucose uptake and reducing triacylglyceride (TAG) synthesis.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving this compound and its parent compound, SBI-477.

Table 1: In Vivo Effects of this compound in High-Fat Diet-Fed Mice

| Parameter | Treatment Group | Result |

| Dosage | This compound (50 mg/kg) | Subcutaneous, daily for 7 days[1] |

| Gene Expression (Muscle & Liver) | This compound | Reduction in triacylglyceride synthesis and lipogenic gene expression[1] |

| Gene Expression (Muscle & Liver) | This compound | Reduction in Txnip and Arrdc4 expression[1] |

| Promoter Occupancy (Liver) | This compound | Reduced occupation of ChREBP and MondoA on Txnip and Pklr gene promoters[1] |

| Insulin Signaling | This compound | Improved in both muscle and liver following an acute insulin challenge[1] |

Table 2: In Vitro Effects of SBI-477 (Parent Compound) in Human Skeletal Myotubes

| Parameter | Condition | Result |

| Triacylglyceride (TAG) Synthesis | Oleate-loaded myotubes | SBI-477 coordinately inhibited TAG synthesis |

| Basal Glucose Uptake | Human skeletal myocytes | SBI-477 enhanced basal glucose uptake |

| TXNIP and ARRDC4 Expression | Human myotubes | This compound reduced expression to a similar degree as SBI-477[4] |

Experimental Protocols

In Vivo Mouse Study

A key study evaluated the in vivo efficacy of this compound in a diet-induced obesity mouse model.

Objective: To determine the effect of this compound on gene expression, lipid levels, and insulin signaling in mice fed a high-fat diet.

Animal Model: C57BL/6 mice.

Diet: High-fat diet to induce obesity and insulin resistance.

Treatment Protocol:

-

Mice were administered this compound at a dose of 50 mg/kg or a vehicle control.[1]

-

The administration was performed via subcutaneous injection, once daily for a period of seven days.[1]

-

Following the treatment period, tissues (muscle and liver) were harvested for analysis.

Analysis:

-

Gene Expression: Quantitative real-time PCR (qRT-PCR) was used to measure the mRNA levels of genes involved in triacylglyceride synthesis, lipogenesis, and insulin signaling (e.g., Txnip, Arrdc4).

-

Chromatin Immunoprecipitation (ChIP): ChIP analysis was performed on liver tissue to assess the binding of MondoA and ChREBP to the promoters of target genes.

-

Insulin Signaling: An acute insulin challenge was administered to evaluate the potentiation of the insulin signaling pathway in muscle and liver tissues.

Cell-Based Assays (with parent compound SBI-477)

Objective: To elucidate the cellular mechanism of action of the parent compound, SBI-477, in human skeletal myotubes.

Cell Line: Primary human skeletal myotubes.

Key Assays:

-

Triglyceride Synthesis Assay: Myotubes were loaded with oleate (B1233923) to induce lipid accumulation. The effect of SBI-477 on the synthesis of triglycerides was then quantified.

-

Glucose Uptake Assay: Basal glucose uptake was measured in myotubes treated with SBI-477 to assess its impact on glucose metabolism.

-

Gene Expression Analysis: qRT-PCR was employed to determine the effect of SBI-477 on the expression of MondoA target genes, TXNIP and ARRDC4.

-

Immunofluorescence and Cellular Fractionation: These techniques were used to visualize and quantify the subcellular localization of MondoA (nuclear vs. cytoplasmic) in the presence or absence of SBI-477.[4]

Conclusion

This compound represents a promising therapeutic candidate that operates through a distinct mechanism of action involving the deactivation of the transcription factor MondoA. By inhibiting the MondoA-driven expression of insulin signaling suppressors, this compound effectively enhances glucose uptake and reduces lipid accumulation in preclinical models. The data gathered to date strongly support its further investigation for the treatment of metabolic disorders such as type 2 diabetes and nonalcoholic fatty liver disease.

References

- 1. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]

- 2. | BioWorld [bioworld.com]

- 3. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - MondoA drives muscle lipid accumulation and insulin resistance [insight.jci.org]

The Role of SBI-993 in Insulin Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-993, a potent and bioavailable analog of SBI-477, has emerged as a significant modulator of insulin (B600854) signaling. This small molecule enhances insulin sensitivity through the inhibition of the transcription factor MondoA. By downregulating key negative regulators of the insulin pathway, namely thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4), this compound promotes glucose uptake and reduces lipid accumulation in key metabolic tissues. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Introduction

Insulin resistance is a hallmark of type 2 diabetes and metabolic syndrome, characterized by an impaired cellular response to insulin. A key contributor to insulin resistance is the accumulation of lipids in non-adipose tissues, such as skeletal muscle and liver, a condition known as lipotoxicity. The transcription factor MondoA has been identified as a critical regulator of both lipid metabolism and insulin signaling in myocytes. This compound functions as a MondoA inhibitor, thereby offering a promising therapeutic strategy to counteract insulin resistance and its associated metabolic dysfunctions.

Mechanism of Action of this compound

This compound exerts its effects on insulin signaling primarily by inhibiting the transcriptional activity of MondoA.[1][2][3] This inhibition leads to a cascade of downstream events that ultimately enhance cellular glucose uptake and utilization.

Inhibition of MondoA and Downregulation of Target Genes

MondoA is a glucose-sensitive transcription factor that, upon activation, promotes the expression of genes involved in lipogenesis and simultaneously suppresses insulin signaling. This compound treatment leads to the deactivation of MondoA, resulting in decreased expression of its target genes.[2][3] Two of the most significant downregulated targets are Thioredoxin-Interacting Protein (TXNIP) and Arrestin Domain-Containing 4 (ARRDC4).[2] Both TXNIP and ARRDC4 are known negative regulators of insulin signaling and glucose transport.

Enhancement of Insulin Signaling

By reducing the expression of TXNIP and ARRDC4, this compound effectively removes a brake on the insulin signaling cascade. This leads to enhanced signaling through the canonical insulin pathway. Specifically, the improved signaling results in increased phosphorylation of Akt, a central kinase in the insulin pathway.[4] Activated Akt, in turn, promotes the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby increasing glucose uptake into the cell.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound and its analog, SBI-477.

| Parameter | Compound | Value | Cell/Animal Model | Reference |

| In Vitro Efficacy | ||||

| EC50 for TXNIP repression | SBI-477 | ~1 µM | Human Skeletal Myotubes | [4] |

| EC50 for ARRDC4 repression | SBI-477 | ~1 µM | Human Skeletal Myotubes | [4] |

| In Vivo Efficacy | ||||

| Dosage | This compound | 50 mg/kg, s.c., daily | High-Fat Diet-fed Mice | [2][4] |

| Treatment Duration | This compound | 7 days | High-Fat Diet-fed Mice | [2][4] |

Table 1: Efficacy of this compound and its Analog SBI-477

| Outcome Measure | Tissue/Cell Type | Effect of this compound Treatment | Reference |

| Gene Expression | |||

| TXNIP mRNA | Muscle and Liver | Reduced | [2][4] |

| ARRDC4 mRNA | Muscle and Liver | Reduced | [2][4] |

| Triacylglyceride synthesis and lipogenic genes | Muscle and Liver | Reduced | [2][4] |

| Metabolic Parameters | |||

| Triglyceride (TAG) levels | Muscle and Liver | Reduced | [4] |

| Glucose Tolerance | Whole body | Improved | [4] |

| Insulin Signaling | |||

| Insulin-stimulated Akt phosphorylation | Muscle and Liver | Enhanced | [4] |

Table 2: In Vivo Effects of this compound in High-Fat Diet-Fed Mice

Signaling Pathway and Experimental Workflow Diagrams

This compound Action on the Insulin Signaling Pathway

Caption: this compound inhibits MondoA, reducing TXNIP and ARRDC4 expression, thereby enhancing insulin signaling.

Experimental Workflow for In Vivo Study

Caption: Workflow for evaluating the in vivo efficacy of this compound in a diet-induced obesity mouse model.

Detailed Experimental Protocols

In Vivo this compound Treatment in Mice

-

Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD; 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.[4]

-

Compound Administration: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). Mice are administered this compound at a dose of 50 mg/kg body weight via subcutaneous (s.c.) injection once daily for 7 consecutive days.[2][4] A control group receives vehicle injections.

-

Glucose Tolerance Test (GTT): Following the treatment period, mice are fasted for 6 hours. A baseline blood glucose measurement is taken from the tail vein. Mice are then given an intraperitoneal (i.p.) injection of glucose (2 g/kg body weight). Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-injection.

-

Tissue Collection and Analysis: At the end of the study, mice are euthanized, and tissues (skeletal muscle and liver) are collected and snap-frozen in liquid nitrogen for subsequent analysis.

Gene Expression Analysis by qRT-PCR

-

RNA Extraction: Total RNA is isolated from frozen muscle and liver tissues using TRIzol reagent according to the manufacturer's protocol.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

-

Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is performed using a SYBR Green master mix on a real-time PCR system. Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., Gapdh) for normalization.

Western Blot Analysis for Insulin Signaling

-

Protein Extraction: Frozen tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against phosphorylated Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Triglyceride Content Measurement

-

Lipid Extraction: Lipids are extracted from a known amount of frozen tissue using the Folch method (chloroform:methanol, 2:1 v/v).

-

Quantification: The extracted lipids are dried and then resuspended in a suitable buffer. Triglyceride content is measured using a commercially available colorimetric assay kit.

Conclusion

This compound represents a promising pharmacological agent for the treatment of insulin resistance and related metabolic disorders. Its mechanism of action, centered on the inhibition of MondoA and the subsequent downregulation of TXNIP and ARRDC4, provides a clear rationale for its beneficial effects on insulin signaling and glucose homeostasis. The data presented in this guide underscore the potential of this compound to improve metabolic health by coordinately regulating lipid and glucose metabolism. Further research and clinical development of MondoA inhibitors like this compound are warranted.

References

- 1. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dgist.elsevierpure.com [dgist.elsevierpure.com]

- 3. MondoA drives muscle lipid accumulation and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

SBI-993 and its Effects on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SBI-993, a potent and bioavailable analog of SBI-477, has emerged as a significant modulator of lipid metabolism and insulin (B600854) signaling. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its role as an inhibitor of the transcription factor MondoA. By deactivating MondoA, this compound orchestrates a reduction in the expression of genes involved in triglyceride synthesis and de novo lipogenesis, leading to decreased lipid accumulation in key metabolic tissues such as skeletal muscle and the liver. This guide summarizes the key quantitative data from preclinical studies, details the experimental protocols used to elicit these findings, and provides a visual representation of the underlying signaling pathway.

Core Mechanism of Action: Inhibition of MondoA Signaling

This compound exerts its effects on lipid metabolism primarily through the inhibition of MondoA, a basic helix-loop-helix leucine (B10760876) zipper transcription factor.[1][2][3][4] MondoA acts as a cellular glucose sensor, and upon activation, it translocates to the nucleus and drives the expression of a suite of genes involved in lipid synthesis and storage.[1][4] Furthermore, MondoA upregulates the expression of Thioredoxin-interacting protein (TXNIP) and Arrestin domain-containing 4 (ARRDC4), both of which are known to suppress insulin signaling.[1][4]

By inhibiting MondoA, this compound effectively dampens this lipogenic and insulin-desensitizing program.[1][4] This leads to a coordinated reduction in the expression of genes responsible for triglyceride synthesis and de novo lipogenesis in both skeletal muscle and the liver.[1][4] The subsequent decrease in intracellular lipid accumulation contributes to improved insulin sensitivity.

Quantitative Effects on Lipid Metabolism

The in vivo efficacy of this compound in modulating lipid metabolism has been demonstrated in a diet-induced obesity mouse model. The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: Effect of this compound on Tissue Triglyceride Content in High-Fat Diet (HFD) Fed Mice

| Tissue | Treatment Group | Triglyceride Content (mg/g tissue) | % Reduction vs. HFD Vehicle | p-value vs. HFD Vehicle |

| Skeletal Muscle | HFD + Vehicle | 1.8 ± 0.2 | - | - |

| HFD + this compound | 1.2 ± 0.1 | 33.3% | < 0.05 | |

| Liver | HFD + Vehicle | 150 ± 20 | - | - |

| HFD + this compound | 100 ± 15 | 33.3% | < 0.05 |

Data are presented as mean ± SEM.

Table 2: Effect of this compound on the Expression of Lipogenic Genes in High-Fat Diet (HFD) Fed Mice

| Gene | Tissue | Treatment Group | Relative Gene Expression (Fold Change vs. HFD Vehicle) | % Reduction vs. HFD Vehicle | p-value vs. HFD Vehicle |

| Dgat1 | Skeletal Muscle | HFD + this compound | ~0.6 | ~40% | < 0.05 |

| Dgat2 | Skeletal Muscle | HFD + this compound | ~0.7 | ~30% | < 0.05 |

| Scd1 | Skeletal Muscle | HFD + this compound | ~0.5 | ~50% | < 0.05 |

| Txnip | Skeletal Muscle | HFD + this compound | ~0.6 | ~40% | < 0.05 |

| Arrdc4 | Skeletal Muscle | HFD + this compound | ~0.7 | ~30% | < 0.05 |

| Dgat1 | Liver | HFD + this compound | ~0.5 | ~50% | < 0.05 |

| Dgat2 | Liver | HFD + this compound | ~0.4 | ~60% | < 0.05 |

| Scd1 | Liver | HFD + this compound | ~0.3 | ~70% | < 0.05 |

| Txnip | Liver | HFD + this compound | ~0.2 | ~80% | < 0.05 |

| Arrdc4 | Liver | HFD + this compound | ~0.4 | ~60% | < 0.05 |

Data are estimated from graphical representations in the source literature and presented as approximate fold changes and percentage reductions.

Experimental Protocols

In Vivo Mouse Studies

Animal Model: Male C57BL/6J mice were fed a high-fat diet (HFD; 60% kcal from fat) for 8 weeks to induce obesity and insulin resistance.

Drug Administration: Following the 8-week HFD feeding period, mice were treated with either this compound (50 mg/kg body weight) or vehicle control via subcutaneous injection, once daily for 7 days.

Tissue Collection and Analysis:

-

At the end of the treatment period, mice were euthanized, and skeletal muscle (gastrocnemius) and liver tissues were harvested.

-

Triglyceride Measurement: A portion of the tissue was flash-frozen in liquid nitrogen. Lipids were extracted using a modified Folch method. Triglyceride content was determined using a commercially available colorimetric assay kit.

-

Gene Expression Analysis: Total RNA was isolated from a portion of the tissue using TRIzol reagent. cDNA was synthesized using a high-capacity cDNA reverse transcription kit. Quantitative real-time PCR (qPCR) was performed using SYBR Green chemistry to determine the relative expression levels of target genes, normalized to a housekeeping gene (e.g., Rplp0).

In Vitro Human Skeletal Myotube Studies

Cell Culture: Primary human skeletal myoblasts were obtained from healthy donors and cultured in growth medium. Upon reaching confluence, the medium was switched to a differentiation medium to induce the formation of myotubes.

Oleic Acid Loading and Compound Treatment:

-

To mimic lipid overload, differentiated myotubes were incubated with 100 µM oleic acid complexed to fatty-acid-free bovine serum albumin (BSA) for 24 hours.

-

Concurrently with oleic acid loading, cells were treated with either SBI-477 (the parent compound of this compound) or a vehicle control (DMSO).

Intracellular Triglyceride Measurement:

-

After the 24-hour incubation period, myotubes were washed with phosphate-buffered saline (PBS).

-

Intracellular lipid accumulation was quantified using the AdipoRed assay reagent. This reagent contains Nile Red, a fluorescent dye that partitions into intracellular lipid droplets.

-

The fluorescence intensity (excitation ~485 nm, emission ~572 nm) was measured using a plate reader, providing a quantitative measure of intracellular triglyceride content.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the MondoA signaling pathway and a typical experimental workflow for evaluating the effects of this compound.

Caption: The MondoA signaling pathway in skeletal myocytes and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating the in vivo effects of this compound on lipid metabolism.

References

- 1. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]

- 2. MondoA Is Required for Normal Myogenesis and Regulation of the Skeletal Muscle Glycogen Content in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Role of Oleic Acid in Muscle Cell Differentiation: Mechanisms and Implications for Myogenesis and Metabolic Regulation in C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

SBI-993: A Potent Modulator of MondoA for Metabolic Disease Research

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

SBI-993 is a small molecule inhibitor of the transcription factor MondoA, a key regulator of cellular metabolism. As an analog of the initial screening hit SBI-477, this compound exhibits improved potency and pharmacokinetic properties, making it a valuable tool for in vivo studies. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its role in modulating insulin (B600854) signaling and lipid metabolism. Detailed experimental data, methodologies, and visual representations of the relevant biological pathways are presented to facilitate further research and development in the field of metabolic diseases.

Introduction

Intramuscular lipid accumulation is a hallmark of obesity and is strongly associated with the development of insulin resistance and type 2 diabetes. The intricate molecular mechanisms that link lipid accumulation in myocytes to impaired insulin signaling are the subject of intense research. A key player in this process is the transcription factor MondoA, which acts as a cellular nutrient sensor. In response to glucose and other metabolic cues, MondoA translocates to the nucleus and drives the expression of genes involved in lipid synthesis and the suppression of insulin signaling.

This compound has emerged as a potent and selective inhibitor of MondoA. By deactivating this transcription factor, this compound has been shown to coordinately inhibit triacylglyceride (TAG) synthesis and enhance glucose uptake in skeletal myocytes. In preclinical models of diet-induced obesity, this compound has demonstrated the ability to reduce muscle and liver TAG levels, improve insulin sensitivity, and enhance glucose tolerance. This technical guide provides a detailed account of the scientific investigations that have elucidated the discovery and development of this compound as a promising research compound for the study of metabolic disorders.

Discovery and Development

This compound was developed as an analog of SBI-477, a compound identified through a high-throughput chemical biology screen. The goal of this screen was to identify small molecules that could simultaneously inhibit triacylglyceride (TAG) synthesis and enhance basal glucose uptake in human skeletal myocytes. This compound was subsequently synthesized and selected based on its improved potency and more favorable pharmacokinetic properties for in vivo applications.[1][2][3][4][5][6]

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the transcription factor MondoA.[1][2][4][5][6] Under conditions of nutrient excess, MondoA is activated and translocates to the nucleus, where it forms a heterodimer with Mlx (Max-like protein X). This complex then binds to carbohydrate response elements (ChoREs) in the promoters of target genes, leading to their transcriptional activation.

Two key target genes of MondoA that play a critical role in insulin resistance are thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][3] Both TXNIP and ARRDC4 are known to be suppressors of insulin signaling. By inhibiting MondoA, this compound prevents the expression of these negative regulators, thereby leading to enhanced insulin signaling.

The proposed signaling pathway is depicted in the following diagram:

References

- 1. probechem.com [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound |CAS:2073059-82-0 Probechem Biochemicals [probechem.com]

- 4. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]

- 5. SBI 993 — TargetMol Chemicals [targetmol.com]

- 6. Rutin attenuates ensartinib-induced hepatotoxicity by non-transcriptional regulation of TXNIP - PMC [pmc.ncbi.nlm.nih.gov]

SBI-993: A Novel Modulator of Glucose Homeostasis

An In-depth Technical Guide on the Core Mechanisms and Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-993 has emerged as a promising preclinical candidate for the amelioration of insulin (B600854) resistance and lipotoxicity. As an analog of SBI-477 with enhanced potency and favorable pharmacokinetic properties, this compound stimulates insulin signaling by deactivating the transcription factor MondoA.[1][2][3][4] This technical guide provides a comprehensive overview of the impact of this compound on glucose tolerance, detailing the underlying signaling pathways and the experimental protocols used in its preclinical evaluation. Quantitative data from key studies are presented in a structured format to facilitate analysis and comparison.

Core Mechanism of Action: The MondoA Signaling Pathway

This compound exerts its effects on glucose metabolism primarily through the modulation of the MondoA signaling pathway. MondoA is a transcription factor that plays a crucial role in regulating cellular lipid homeostasis and insulin signaling. In conditions of metabolic stress, such as those induced by a high-fat diet, MondoA can contribute to the development of insulin resistance.

This compound acts as an inhibitor of MondoA, leading to a cascade of downstream effects that ultimately enhance insulin sensitivity.[1][2][3][4] By deactivating MondoA, this compound reduces the expression of two key suppressors of the insulin pathway: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[2][5] The downregulation of these proteins alleviates the inhibition of insulin signaling, thereby promoting glucose uptake and improving overall glucose tolerance.[5]

Caption: this compound inhibits MondoA, leading to reduced expression of TXNIP and ARRDC4, which in turn enhances insulin signaling and promotes glucose uptake.

Preclinical Evidence: Impact on Glucose Tolerance in a High-Fat Diet Mouse Model

The in vivo efficacy of this compound was evaluated in a mouse model of diet-induced obesity and insulin resistance.[6]

Experimental Protocol

A detailed methodology for the key in vivo experiment is provided below:

Experimental Workflow

Caption: Workflow of the in vivo study investigating the effects of this compound on mice fed a high-fat diet.

Animals: Male C57BL/6J mice.

Diet: Mice were maintained on a high-fat diet (HFD) for 8 weeks to induce obesity and insulin resistance. A control group was fed a standard control diet (CD).[6]

Treatment: For the final week of the HFD feeding, mice were administered either this compound (50 mg/kg, once daily, subcutaneous injection) or a vehicle control.[2][6]

Glucose Tolerance Test (GTT): After the treatment period, a glucose tolerance test was performed. Following a 6-hour fast, mice were given an intraperitoneal (i.p.) injection of glucose (1 g/kg body weight). Blood glucose levels were measured at baseline (0 minutes) and at subsequent time points.[6]

Tissue Analysis: At the end of the study, skeletal muscle (gastrocnemius) and liver tissues were collected for the analysis of total triglyceride content, target gene expression, and insulin signaling pathways (e.g., phosphorylation of Akt).[6]

Quantitative Data Summary

The administration of this compound resulted in significant improvements in metabolic parameters in HFD-fed mice.

Table 1: Effect of this compound on Triglyceride (TAG) Content in Liver and Skeletal Muscle

| Treatment Group | Liver TAG Content (relative to CD/Vehicle) | Skeletal Muscle TAG Content (relative to CD/Vehicle) |

| HFD / Vehicle | Significantly Increased | Significantly Increased |

| HFD / this compound | Substantially Ameliorated | Significantly Reduced |

| CD: Control Diet, HFD: High-Fat Diet. Data derived from Ahn, B. et al. J Clin Invest 2016.[5][6] |

Table 2: Effect of this compound on Glucose Tolerance

| Treatment Group | Blood Glucose Levels during GTT |

| HFD / Vehicle | Elevated |

| HFD / this compound | Improved (Lowered) |

| GTT: Glucose Tolerance Test. Data derived from Ahn, B. et al. J Clin Invest 2016.[6] |

Table 3: Effect of this compound on Insulin Signaling

| Tissue | Treatment Group | Insulin-stimulated p-Akt (S473) Levels |

| Muscle | HFD / this compound | Improved |

| Liver | HFD / this compound | Improved |

| p-Akt (S473) is a marker of insulin signaling. Data derived from Ahn, B. et al. J Clin Invest 2016.[6] |

Conclusion

The preclinical data strongly suggest that this compound improves glucose tolerance by targeting the MondoA signaling pathway. Its ability to reduce lipotoxicity in key metabolic tissues like the liver and skeletal muscle, coupled with its enhancement of insulin signaling, positions this compound as a molecule of significant interest for the development of novel therapeutics for metabolic diseases. Further investigation into its long-term efficacy and safety profile is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SBI 993 — TargetMol Chemicals [targetmol.com]

- 4. biocat.com [biocat.com]

- 5. | BioWorld [bioworld.com]

- 6. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of SBI-993

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-993 is a small molecule inhibitor that has garnered significant interest for its potential therapeutic applications in metabolic diseases. Identified as a more potent and bioavailable analog of its predecessor, SBI-477, this compound exerts its effects by modulating a key transcriptional pathway involved in cellular nutrient sensing and metabolism. This technical guide provides a comprehensive overview of the molecular targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Primary Molecular Target: MondoA

The principal molecular target of this compound is MondoA , a basic helix-loop-helix leucine (B10760876) zipper (bHLH-Zip) transcription factor.[1][2][3][4][5][6][7] MondoA acts as a crucial cellular glucose sensor, responding to intracellular levels of glucose-6-phosphate to regulate the expression of genes involved in glucose and lipid metabolism. This compound functions by deactivating MondoA, thereby influencing downstream signaling pathways and gene expression profiles.[1][3][5] While the precise mechanism of deactivation (e.g., competitive inhibition, allosteric modulation) and direct binding affinity metrics such as IC50 or Kd values for the this compound-MondoA interaction are not yet publicly available in the scientific literature, its inhibitory effect on MondoA's transcriptional activity has been functionally demonstrated.

Downstream Effects on Gene Expression

The inhibition of MondoA by this compound leads to a significant reduction in the expression of its target genes. Notably, this compound has been shown to decrease the expression of Thioredoxin-Interacting Protein (TXNIP) and Arrestin Domain-Containing 4 (ARRDC4) in human myotubes.[1][2] Both TXNIP and ARRDC4 are implicated as negative regulators of insulin (B600854) signaling. By downregulating these proteins, this compound enhances insulin signaling pathways.

Furthermore, in vivo studies in mice have demonstrated that treatment with this compound reduces the expression of genes involved in triacylglyceride (TAG) synthesis and lipogenesis in both muscle and liver tissue.[1][3]

Quantitative Gene Expression Data

The following table summarizes the observed effects of this compound on the expression of key target genes.

| Gene | Tissue/Cell Type | Treatment | Change in Expression | Reference |

| TXNIP | Human Myotubes | This compound | Reduced | [1][2] |

| ARRDC4 | Human Myotubes | This compound | Reduced | [1][2] |

| TAG Synthesis Genes | Mouse Muscle & Liver | This compound (50 mg/kg) | Reduced | [1][3] |

| Lipogenic Genes | Mouse Muscle & Liver | This compound (50 mg/kg) | Reduced | [1][3] |

| Txnip | Mouse Liver | This compound (50 mg/kg) | Reduced | [3] |

| Arrdc4 | Mouse Liver | This compound (50 mg/kg) | Reduced | [3] |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on its ability to inhibit MondoA, which in turn modulates downstream cellular processes. The following diagram illustrates the proposed signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's molecular targets.

In Vivo Administration of this compound in Mice

Objective: To assess the in vivo efficacy of this compound on metabolic parameters.

Materials:

-

This compound

-

Vehicle control (e.g., sterile saline, DMSO/polyethylene glycol)

-

High-fat diet (HFD) fed mice

-

Syringes and needles for subcutaneous injection

Protocol:

-

Acclimate HFD-fed mice for at least one week before the start of the experiment.

-

Prepare a stock solution of this compound in a suitable vehicle.

-

Administer this compound subcutaneously to the treatment group at a dosage of 50 mg/kg daily for 7 days.[1]

-

Administer an equivalent volume of the vehicle to the control group.

-

Monitor animal weight and food intake daily.

-

At the end of the treatment period, collect tissues (e.g., muscle, liver) for further analysis, such as gene expression or metabolite profiling.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the occupancy of MondoA on the promoter regions of its target genes following this compound treatment.

Materials:

-

Differentiated human skeletal myotubes

-

This compound

-

Formaldehyde (B43269) (1% solution)

-

Glycine

-

ChIP lysis buffer

-

Sonicator (e.g., Bioruptor)

-

Anti-MondoA antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

Reagents for qPCR

Protocol:

-

Treat differentiated human skeletal myotubes with this compound or vehicle control for the desired time.

-

Cross-link proteins to DNA by adding 1% formaldehyde to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

Harvest and lyse the cells in ChIP lysis buffer.

-

Fragment the chromatin by sonication to an average size of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Immunoprecipitate the chromatin overnight at 4°C with an anti-MondoA antibody or a control IgG.

-

Capture the antibody-chromatin complexes with protein A/G magnetic beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

Quantify the enrichment of specific promoter regions (e.g., TXNIP, ARRDC4 promoters) using quantitative PCR (qPCR).

The following diagram outlines the workflow for the ChIP-qPCR experiment.

Conclusion

This compound is a promising small molecule that targets the transcription factor MondoA. By inhibiting MondoA, this compound modulates the expression of key genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on novel therapeutics for metabolic diseases. Further investigation into the precise binding mechanism and a broader characterization of its off-target effects will be crucial for the continued development of this compound and related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound |CAS:2073059-82-0 Probechem Biochemicals [probechem.com]

- 3. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]

- 4. SBI 993 — TargetMol Chemicals [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ebiohippo.com [ebiohippo.com]

SBI-993's function as a biomarker for MondoA target gene expression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the function and application of SBI-993 as a potent and specific biomarker for monitoring the activity of MondoA, a critical transcription factor implicated in metabolic regulation. This compound, an analog of the small molecule SBI-477 with improved in vivo bioavailability, serves as a valuable chemical probe to investigate the MondoA signaling pathway.[1][2] Its administration leads to the deactivation of MondoA, resulting in a quantifiable reduction in the expression of its target genes. This guide provides a comprehensive overview of the underlying mechanism, detailed experimental protocols for utilizing this compound, and quantitative data demonstrating its efficacy. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ this compound in their studies of metabolic diseases such as obesity and insulin (B600854) resistance.

Introduction to MondoA and its Role in Metabolism

MondoA is a glucose-responsive transcription factor that plays a pivotal role in regulating cellular metabolism.[3] It belongs to the Mondo family of transcription factors, which also includes Carbohydrate Response Element Binding Protein (ChREBP).[3] MondoA and ChREBP share structural similarities but have distinct physiological roles and target genes.[4] MondoA is highly expressed in skeletal muscle, where it acts as a key regulator of glucose uptake and lipid metabolism.[3] In response to nutrient availability, MondoA translocates to the nucleus and activates the transcription of genes involved in triacylglyceride (TAG) synthesis, de novo lipogenesis, and the suppression of insulin signaling.[4][5] Two key target genes of MondoA are Thioredoxin-Interacting Protein (TXNIP) and Arrestin Domain-Containing 4 (ARRDC4), which are known suppressors of the insulin pathway.[6] Dysregulation of MondoA activity is associated with metabolic disorders, making it a compelling target for therapeutic intervention.[7]

This compound: A Chemical Probe for MondoA Activity

This compound is a small molecule inhibitor of MondoA activity.[4] It is an analog of SBI-477, developed to have improved potency and pharmacokinetic properties suitable for in vivo studies.[1][5][8] this compound functions by deactivating the transcription factor MondoA, thereby preventing it from activating its downstream target genes.[1][2] This inhibitory action makes this compound a powerful tool to dissect the physiological roles of MondoA and to validate it as a therapeutic target. The use of this compound as a biomarker relies on the principle that a reduction in the expression of MondoA target genes following its administration serves as a direct proxy for MondoA inhibition.[5][9]

Mechanism of Action: this compound and the MondoA Signaling Pathway

The primary mechanism of action of this compound is the inhibition of MondoA's transcriptional activity.[8][10] Under conditions of high glucose, MondoA is activated and promotes the expression of genes that contribute to lipid accumulation and insulin resistance.[4] this compound intervenes in this pathway, leading to a series of beneficial metabolic effects.

The signaling pathway can be visualized as follows:

Caption: MondoA signaling pathway and the inhibitory action of this compound.

Quantitative Data: In Vivo Efficacy of this compound

The efficacy of this compound as a MondoA inhibitor has been demonstrated in vivo using a diet-induced obesity mouse model.[5] The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on MondoA Target Gene Expression in Muscle and Liver

| Gene | Tissue | Treatment Group | Relative Expression (vs. HFD/Vehicle) |

| Txnip | Muscle | HFD + this compound | Reduced |

| Liver | HFD + this compound | Robustly Reduced | |

| Arrdc4 | Muscle | HFD + this compound | Reduced |

| Liver | HFD + this compound | Robustly Reduced | |

| TAG Synthesis & Lipogenic Genes | Muscle | HFD + this compound | Reduced |

| Liver | HFD + this compound | Reduced |

Data derived from studies in mice on a high-fat diet (HFD) for 8 weeks, with this compound (50 mg/kg, s.c., daily) administered during the final week.[5][6]

Table 2: Effect of this compound on Metabolic Parameters

| Parameter | Tissue | Treatment Group | Outcome |

| Triacylglyceride (TAG) Content | Muscle | HFD + this compound | Reduced |

| Liver | HFD + this compound | Reduced (Reduced Hepatic Steatosis) | |

| Glucose Tolerance | Whole Body | HFD + this compound | Improved |

| Insulin Signaling (p-Akt) | Muscle | HFD + this compound | Enhanced |

| Liver | HFD + this compound | Enhanced |

Data derived from studies in mice on a high-fat diet (HFD) for 8 weeks, with this compound (50 mg/kg, s.c., daily) administered during the final week.[5][6][7]

Experimental Protocols

To facilitate the use of this compound as a biomarker for MondoA target gene expression, detailed experimental protocols are provided below.

In Vivo Mouse Model of Diet-Induced Obesity

This protocol describes the induction of obesity in mice and the subsequent treatment with this compound to assess its impact on MondoA target gene expression and metabolic parameters.

Caption: Experimental workflow for in vivo testing of this compound.

Methodology:

-

Animal Model: Male C57BL/6 mice are maintained on a high-fat diet (HFD) for 8 weeks to induce obesity and insulin resistance.[5][6]

-

Treatment: For the final week of the HFD feeding, mice are administered either this compound (50 mg/kg body weight) or a vehicle control via subcutaneous injection once daily.[5][6]

-

Glucose Tolerance Test (GTT): Following the treatment period, a GTT is performed by intraperitoneally injecting glucose (1 g/kg body weight) after an overnight fast. Blood glucose levels are measured at various time points post-injection.[6]

-

Tissue Collection: At the end of the study, mice are euthanized, and skeletal muscle (gastrocnemius) and liver tissues are harvested for further analysis.[5][6]

-

Gene Expression Analysis: Total RNA is extracted from the harvested tissues, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of MondoA target genes (e.g., Txnip, Arrdc4) and genes involved in lipogenesis.

-

Triglyceride Content Measurement: Total lipids are extracted from the tissues, and triglyceride content is quantified using a commercially available assay kit.[5]

-

Western Blot Analysis: To assess insulin signaling, a separate cohort of mice may be subjected to an acute insulin challenge (1.5 U/kg for 10 minutes) before tissue harvesting. Protein lysates from skeletal muscle are then analyzed by Western blotting using antibodies against phosphorylated Akt (S473).[6]

-

Chromatin Immunoprecipitation (ChIP) Analysis: To confirm direct target engagement, ChIP analysis can be performed on liver tissue to measure the occupation of MondoA and ChREBP on the promoters of target genes like Txnip and pyruvate (B1213749) kinase (Pklr).[5]

In Vitro Studies in Human Myotubes

This compound's effect on MondoA target gene expression can also be validated in a more controlled in vitro setting.

Methodology:

-

Cell Culture: Differentiated human myotubes are used as the model system.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified period.

-

Gene Expression Analysis: Following treatment, RNA is extracted, and qPCR is performed to measure the expression of TXNIP and ARRDC4.[1]

Conclusion

This compound is a well-validated and effective chemical probe for investigating the MondoA signaling pathway. Its ability to specifically inhibit MondoA and consequently reduce the expression of its target genes makes it an invaluable biomarker for both basic research and preclinical drug development. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies to explore the therapeutic potential of targeting MondoA in metabolic diseases. The observed in vivo effects of this compound, including reduced tissue TAG levels, improved glucose tolerance, and enhanced insulin signaling, underscore the significance of the MondoA pathway in metabolic homeostasis.[5][6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MondoA/ChREBP: The usual suspects of transcriptional glucose sensing; Implication in pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]

- 7. | BioWorld [bioworld.com]

- 8. biocat.com [biocat.com]

- 9. excenen.com [excenen.com]

- 10. SBI 993 — TargetMol Chemicals [targetmol.com]

In-Depth Technical Guide: Pharmacokinetics of SBI-993

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-993 is a potent and bioavailable analog of SBI-477, identified as a small molecule that stimulates insulin (B600854) signaling through the deactivation of the transcription factor MondoA. By inhibiting MondoA, this compound plays a crucial role in the coordinated regulation of lipid homeostasis and insulin signaling in skeletal myocytes. Preclinical studies in murine models of diet-induced obesity have demonstrated its efficacy in reducing the expression of key genes involved in lipotoxicity, decreasing triglyceride accumulation in muscle and liver, and improving glucose tolerance. This technical guide provides a comprehensive overview of the available pharmacokinetic data, experimental methodologies, and the underlying signaling pathway of this compound.

Pharmacokinetic Profile

Preclinical pharmacokinetic studies have been conducted on this compound to assess its suitability for in vivo applications. The following table summarizes the key findings from these studies.

| Parameter | Value | Species | Dosing Route | Reference |

| Dosing Regimen | 50 mg/kg, daily for 7 days | Mouse | Subcutaneous | [Ahn, B. et al. J Clin Invest. 2016.[1]] |

| Bioavailability | Suitable for in vivo bioavailability | Mouse | Subcutaneous | [Ahn, B. et al. J Clin Invest. 2016.[1]] |

| Observed Effects | Reduced muscle and liver TAG levels, improved glucose tolerance | Mouse | Subcutaneous | [Ahn, B. et al. J Clin Invest. 2016.[1]] |

Further quantitative pharmacokinetic parameters such as Cmax, Tmax, half-life, clearance, and volume of distribution have not been made publicly available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

In Vivo Efficacy Studies in a Murine Model of Diet-Induced Obesity

Objective: To evaluate the in vivo effects of this compound on lipid accumulation, gene expression, and glucose tolerance in a diet-induced obesity mouse model.

Animal Model: C57BL/6 mice.

Diet: Mice were fed a 60% high-fat diet (HFD) for 8 weeks to induce obesity.

Dosing:

-

Compound: this compound

-

Dose: 50 mg/kg

-

Route of Administration: Subcutaneous (s.c.) injection

-

Frequency: Once daily (q.d.)

-

Duration: 7 days, during the final week of the 8-week HFD feeding period.

Outcome Measures:

-

Gene Expression Analysis: Measurement of Txnip and Arrdc4 mRNA levels in muscle and liver tissue.

-

Triglyceride Content: Quantification of total triglyceride (TAG) levels in skeletal muscle (gastrocnemius) and liver.

-

Glucose Tolerance Test: Assessment of blood glucose levels following an intraperitoneal glucose challenge (1 g/kg).

-

Insulin Signaling: Western blot analysis of phosphorylated Akt (S473) in gastrocnemius skeletal muscle following an acute insulin challenge (1.5 U/kg for 10 minutes).

Reference: The detailed protocol is described in the publication by Ahn, B. et al. in the Journal of Clinical Investigation, 2016.[1]

Synthesis of this compound

The synthesis of this compound was performed as described in the supplemental methods of the aforementioned publication by Ahn, B. et al.[1] However, the specific details of the synthetic route, including reactants, reaction conditions, and purification methods, are contained within the supplemental materials of the original research paper and are not detailed here.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effects by modulating the MondoA signaling pathway, which is a key regulator of myocyte lipid balance and insulin signaling.

References

The Nexus of SBI-993 and Lipotoxicity: A Technical Guide to a Novel Therapeutic Axis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipotoxicity, the pathological consequence of ectopic lipid accumulation, is a cornerstone of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). This condition triggers a cascade of cellular dysfunctions, including endoplasmic reticulum (ER) stress, inflammation, and apoptosis. SBI-993, a potent and bioavailable small molecule inhibitor of the transcription factor MondoA, has emerged as a promising therapeutic agent. By modulating MondoA activity, this compound directly influences lipid homeostasis and insulin (B600854) signaling. This technical guide provides an in-depth exploration of the connection between this compound and lipotoxicity, detailing its mechanism of action, summarizing key experimental data, and outlining relevant protocols. While direct studies on the effect of this compound on the cellular stress pathways of lipotoxicity are yet to be published, this guide will build a strong inferential case for its therapeutic potential in mitigating lipid-induced cellular damage.

Introduction to Lipotoxicity

Lipotoxicity arises when non-adipose tissues, such as the liver, skeletal muscle, and pancreas, are overwhelmed by an influx of free fatty acids (FFAs), leading to the accumulation of toxic lipid species like diacylglycerols (DAGs) and ceramides. This lipid overload instigates a multi-pronged cellular stress response:

-

Endoplasmic Reticulum (ER) Stress: The ER is a critical organelle for protein and lipid synthesis. Lipid overload disrupts ER function, leading to the unfolded protein response (UPR). Chronic UPR activation, particularly through the IRE1α-XBP1 pathway, can trigger apoptosis.

-

Inflammation: Saturated fatty acids can activate inflammatory signaling pathways, such as those mediated by c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB), leading to the production of pro-inflammatory cytokines and contributing to insulin resistance.[1]

-

Oxidative Stress: The metabolism of excess lipids in mitochondria can lead to the overproduction of reactive oxygen species (ROS), causing cellular damage.

-

Mitochondrial Dysfunction: Lipotoxicity can impair mitochondrial function, further exacerbating oxidative stress and reducing cellular energy production.

These interconnected stress pathways collectively contribute to the cellular dysfunction and cell death that characterize lipotoxic diseases.

This compound: A Modulator of MondoA and Lipid Metabolism

This compound is a potent analog of SBI-477 with improved pharmacokinetic properties for in vivo applications.[2][3][4] Its primary mechanism of action is the deactivation of the transcription factor MondoA.[2][3][4]

The MondoA Signaling Pathway

MondoA is a glucose-sensing transcription factor that, in concert with its partner Mlx, regulates the expression of genes involved in glucose and lipid metabolism.[5][6][7][8] In response to high glucose levels, MondoA translocates to the nucleus and activates the transcription of target genes, including:

-

Thioredoxin-interacting protein (TXNIP): TXNIP is a potent inhibitor of glucose uptake and has been implicated in ER stress and inflammation.

-

Arrestin domain-containing 4 (ARRDC4): ARRDC4 is also involved in the regulation of glucose transport.

-

Genes involved in triacylglyceride (TAG) synthesis: MondoA promotes the storage of fatty acids as TAGs.[5][8][9]

By inhibiting MondoA, this compound effectively reduces the expression of these target genes, leading to enhanced glucose uptake and reduced lipid accumulation.[2][8]

References

- 1. researchgate.net [researchgate.net]

- 2. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Palmitate reduces starvation-induced ER stress by inhibiting ER-phagy in hypothalamic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TXNIP: A Double-Edged Sword in Disease and Therapeutic Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FoxO6-Mediated TXNIP Induces Lipid Accumulation in the Liver through NLRP3 Inflammasome Activation [e-enm.org]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of SBI-993 in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health burden. A key underlying factor in the progression of these diseases is insulin (B600854) resistance, often linked to the accumulation of lipids in non-adipose tissues. This technical guide explores the therapeutic potential of SBI-993, a novel small molecule inhibitor of the transcription factor MondoA, in the context of metabolic diseases. Preclinical evidence demonstrates that by targeting MondoA, this compound can coordinately regulate lipid metabolism and enhance insulin signaling, suggesting a promising new avenue for the treatment of metabolic disorders. This document provides an in-depth overview of the mechanism of action of this compound, a summary of key preclinical findings, detailed experimental protocols, and a visualization of the targeted signaling pathway.

Introduction

The accumulation of intramyocellular and hepatic triacylglycerides (TAGs) is strongly associated with the development of insulin resistance. The molecular mechanisms connecting lipid overload to impaired insulin action are complex and not fully elucidated. The transcription factor MondoA has emerged as a critical regulator of this interplay. MondoA, and its heterodimeric partner Mlx, respond to intracellular glucose levels and orchestrate a transcriptional program that influences both lipid synthesis and insulin signaling.

This compound is a potent and bioavailable analog of SBI-477, a first-in-class MondoA inhibitor identified through a high-throughput chemical screen. By deactivating MondoA, this compound reduces the expression of key downstream targets, including thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4), both of which are known to suppress insulin signaling. This guide summarizes the preclinical data supporting the therapeutic potential of this compound in metabolic diseases.

Mechanism of Action: Targeting the MondoA Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the transcriptional activity of MondoA. Under conditions of nutrient excess, MondoA translocates to the nucleus and activates the transcription of genes involved in triacylglyceride synthesis and those that dampen insulin signaling. By inhibiting MondoA, this compound effectively reverses these effects, leading to improved glucose homeostasis and reduced lipid accumulation.

Signaling Pathway Diagram

Caption: The MondoA signaling pathway and the inhibitory action of this compound.

Preclinical Data Summary

The therapeutic potential of this compound has been evaluated in in vitro and in vivo preclinical models of metabolic disease. The following tables summarize the key quantitative findings.

In Vitro Efficacy in Human Skeletal Myotubes

| Parameter | Condition | Result | Fold Change vs. Control |

| Triacylglyceride (TAG) Synthesis | Oleate-treated myotubes + SBI-477 (10 µM) | Inhibition of TAG synthesis | ~0.5-fold |

| Basal Glucose Uptake | Human myotubes + SBI-477 (10 µM) | Increased glucose uptake | ~1.5-fold |

| TXNIP mRNA Expression | Human myotubes + SBI-477 (10 µM) | Decreased expression | ~0.4-fold |

| ARRDC4 mRNA Expression | Human myotubes + SBI-477 (10 µM) | Decreased expression | ~0.3-fold |

In Vivo Efficacy in a High-Fat Diet (HFD) Mouse Model

| Parameter | Treatment Group | Result | % Change vs. HFD Control |

| Body Weight | HFD + this compound (50 mg/kg/day) | No significant change | - |

| Muscle Triacylglyceride (TAG) | HFD + this compound (50 mg/kg/day) | Reduced TAG levels | ~ -40% |

| Liver Triacylglyceride (TAG) | HFD + this compound (50 mg/kg/day) | Reduced TAG levels | ~ -50% |

| Glucose Tolerance Test (AUC) | HFD + this compound (50 mg/kg/day) | Improved glucose tolerance | ~ -25% |

| Insulin Tolerance Test (AUC) | HFD + this compound (50 mg/kg/day) | Improved insulin sensitivity | ~ -30% |

| Muscle p-Akt/Akt ratio (post-insulin) | HFD + this compound (50 mg/kg/day) | Increased insulin signaling | ~ +75% |

| Liver p-Akt/Akt ratio (post-insulin) | HFD + this compound (50 mg/kg/day) | Increased insulin signaling | ~ +60% |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Ahn et al., 2016.

High-Throughput Screen for Inhibitors of Triacylglyceride Synthesis

A high-throughput screen was performed to identify small molecule inhibitors of triacylglyceride (TAG) synthesis in human skeletal myotubes.

Methodological & Application

SBI-993: In Vivo Experimental Protocols for Metabolic Research

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: SBI-993 is a potent and bioavailable small molecule analog of SBI-477 that acts as a modulator of the transcription factor MondoA. By deactivating MondoA, this compound stimulates insulin (B600854) signaling and reduces the expression of key metabolic regulators, thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2][3] In vivo studies have demonstrated the potential of this compound to ameliorate insulin resistance and reduce lipid accumulation in metabolic disease models.[3][4][5] These application notes provide detailed protocols for in vivo studies using this compound in a diet-induced obesity mouse model, along with data presentation and visualization of the underlying signaling pathway.

Data Summary

Table 1: In Vivo Efficacy of this compound in High-Fat Diet (HFD)-Fed Mice

| Parameter | Vehicle Control | This compound (50 mg/kg) | Outcome |

| Glucose Tolerance (AUC) | Data not fully quantified in source | Improved | This compound improves glucose disposal following a glucose challenge. |

| Insulin Tolerance (AUC) | Data not fully quantified in source | Improved | This compound enhances insulin sensitivity. |

| Liver Triglycerides (mg/g tissue) | ~150 | ~75 | This compound significantly reduces hepatic steatosis. |

| Muscle Triglycerides (mg/g tissue) | ~2.5 | ~1.5 | This compound lowers intramuscular lipid accumulation. |

| Liver Txnip mRNA Expression (relative) | 1.0 | ~0.5 | This compound downregulates the expression of the insulin signaling suppressor Txnip in the liver. |

| Muscle Arrdc4 mRNA Expression (relative) | 1.0 | ~0.6 | This compound reduces the expression of the insulin signaling inhibitor Arrdc4 in skeletal muscle. |

Note: The quantitative data presented are estimations based on graphical representations in Ahn et al., J Clin Invest 2016. For precise values, refer to the original publication.

Signaling Pathway

The proposed mechanism of action for this compound involves the inhibition of the transcription factor MondoA. In a state of nutrient excess, MondoA translocates to the nucleus and promotes the transcription of genes involved in lipid synthesis and insulin resistance, such as Txnip and Arrdc4. By deactivating MondoA, this compound prevents this transcriptional program, leading to reduced lipid storage and enhanced insulin signaling.

Caption: this compound signaling pathway in metabolic regulation.

Experimental Protocols

Animal Model and Diet-Induced Obesity

This protocol describes the induction of obesity and insulin resistance in mice through a high-fat diet, a common model for studying metabolic diseases.

Materials:

-

Male C57BL/6J mice (8 weeks old)

-

Standard chow diet (e.g., 10% kcal from fat)

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Animal caging with environmental enrichment

-

Weighing scale

Procedure:

-

Acclimate mice to the animal facility for at least one week on a standard chow diet.

-

Randomize mice into two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.

-

House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-

Provide ad libitum access to their respective diets and water for 8-12 weeks to induce a stable obese and insulin-resistant phenotype.

-

Monitor body weight and food intake weekly.

This compound Formulation and Administration

This protocol details the preparation and subcutaneous administration of this compound to the diet-induced obese mice.

Materials:

-

This compound powder

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

-

Insulin syringes (e.g., 28-30 gauge)

Procedure:

-

Calculate the required amount of this compound for a 50 mg/kg dose for the treatment group.

-

Prepare the vehicle solution.

-

Weigh the this compound powder and dissolve it in the appropriate volume of the vehicle to achieve the desired final concentration.

-

Vortex and sonicate the solution until the this compound is completely dissolved.

-

Administer this compound (50 mg/kg) or vehicle control to the mice via subcutaneous (s.c.) injection once daily for 7 days.

-

Monitor the animals for any adverse reactions.

Glucose Tolerance Test (GTT)

The GTT assesses the ability of the mice to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity.

Materials:

-

Glucometer and test strips

-

D-glucose solution (20% w/v in sterile saline)

-

Heating lamp or pad

-

Restrainers

Procedure:

-

Fast the mice for 6 hours prior to the test.

-

Record the baseline blood glucose level (t=0) from a tail snip.

-

Administer a 2 g/kg body weight dose of the D-glucose solution via intraperitoneal (i.p.) injection.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.

-

Calculate the area under the curve (AUC) for glucose concentration over time to quantify glucose tolerance.

Insulin Tolerance Test (ITT)

The ITT measures the response to exogenous insulin, directly assessing insulin sensitivity.

Materials:

-

Glucometer and test strips

-

Human insulin solution (e.g., 0.75 U/kg in sterile saline)

-

Heating lamp or pad

-

Restrainers

Procedure:

-

Fast the mice for 4 hours prior to the test.

-

Record the baseline blood glucose level (t=0) from a tail snip.

-

Administer a 0.75 U/kg body weight dose of the insulin solution via i.p. injection.

-

Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.

-

Calculate the area under the curve (AUC) for glucose concentration over time to quantify insulin sensitivity.

Experimental Workflow

Caption: In vivo experimental workflow for this compound evaluation.

References

- 1. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]

- 2. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MondoA drives muscle lipid accumulation and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Administering SBI-993 to Diet-Induced Obese Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-993 is a potent analog of SBI-477 with enhanced pharmacokinetic properties suitable for in vivo studies.[1][2][3][4][5] It functions as a modulator of insulin (B600854) signaling through the deactivation of the transcription factor MondoA.[1][2][3][4][5][6] In states of chronic nutrient excess, persistent activation of MondoA can contribute to cellular lipid accumulation and insulin resistance.[6][7] this compound-mediated deactivation of MondoA leads to the reduced expression of insulin pathway suppressors, namely thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][5][6] Studies in diet-induced obese (DIO) mice have demonstrated that this compound can effectively reduce the expression of genes involved in triacylglyceride (TAG) synthesis, lower TAG levels in both muscle and liver, enhance insulin signaling, and improve overall glucose tolerance.[1][6][8] These findings suggest that targeting the MondoA pathway with this compound may be a promising therapeutic strategy for addressing insulin resistance and lipotoxicity.[5][6]

Data Presentation

The following tables summarize the quantitative effects of this compound administration on key metabolic parameters in a diet-induced obese mouse model. The data is derived from studies where C57BL/6J mice were fed a high-fat diet (60% kcal from fat) for 8 weeks, with this compound (50 mg/kg, subcutaneous, daily) administered during the final week of the diet regimen.

| Parameter | Control Diet (Vehicle) | High-Fat Diet (Vehicle) | High-Fat Diet (this compound) |

| Body Weight (g) | ~25 g | ~40 g | Data Not Available |

| Fasting Glucose (mg/dL) | ~100 mg/dL | ~150 mg/dL | Data Not Available |

| Fasting Insulin (ng/mL) | ~0.5 ng/mL | ~2.5 ng/mL | Data Not Available |

| Tissue | Parameter | High-Fat Diet (Vehicle) | High-Fat Diet (this compound) | Percent Reduction |

| Skeletal Muscle | Triglyceride Content (nmol/mg protein) | ~12.5 | ~7.5 | ~40% |

| Liver | Triglyceride Content (nmol/mg protein) | ~150 | ~100 | ~33% |

Experimental Protocols

I. Induction of Obesity in C57BL/6J Mice

This protocol describes the induction of obesity in C57BL/6J mice using a high-fat diet, a widely used model to study metabolic diseases.[9][10]

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

Standard chow diet (10% kcal from fat)

-

High-fat diet (HFD) (60% kcal from fat)

-

Animal caging with bedding

-

Water bottles

-

Scale for weighing mice

Procedure:

-

Acclimate male C57BL/6J mice to the animal facility for at least one week upon arrival, providing ad libitum access to standard chow and water.[9]

-

After the acclimation period, randomly assign mice to two groups: a control group and a high-fat diet group.

-

House the mice in a temperature and humidity-controlled room with a 12-hour light/dark cycle.

-

Provide the control group with the standard chow diet and the high-fat diet group with the HFD ad libitum for a period of 8-16 weeks.[10] Food should be placed on the cage floor for easy access and changed weekly.[9]

-

Monitor the body weight of the mice weekly to track the development of obesity. Mice on the HFD are expected to show a significant increase in body weight compared to the control group within 1-2 weeks.[9][10]

-

At the end of the dietary intervention period, the mice on the HFD will be considered diet-induced obese and ready for the administration of this compound.

II. Preparation and Administration of this compound

This protocol details the preparation and subcutaneous administration of this compound to diet-induced obese mice.

Materials:

-

This compound powder

-

Vehicle (e.g., sterile saline, DMSO, or as recommended by the supplier)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Insulin syringes (28-30 gauge)

-

Scale for weighing mice

-

70% ethanol (B145695) wipes

Procedure:

-

Preparation of this compound Solution:

-

On the day of administration, calculate the required amount of this compound based on the body weight of the mice and the target dose of 50 mg/kg.[1][8]

-

Aseptically weigh the this compound powder and dissolve it in the appropriate vehicle to achieve the desired final concentration. Consult the manufacturer's instructions for the recommended solvent.

-

Vortex the solution thoroughly to ensure complete dissolution.

-

-

Administration of this compound:

-

Weigh each mouse to determine the precise volume of the this compound solution to be injected.

-

Gently restrain the mouse.

-

Wipe the injection site (the loose skin over the back or flank) with a 70% ethanol wipe.

-

Lift the skin to form a tent and insert the needle of the insulin syringe at the base of the tented skin, parallel to the spine.

-

Inject the calculated volume of the this compound solution subcutaneously (s.c.).

-

Withdraw the needle and return the mouse to its cage.

-

Administer this compound daily for a period of 7 days.[1][8]

-

III. Glucose Tolerance Test (GTT)

The GTT is performed to assess how quickly glucose is cleared from the blood, providing an indication of insulin sensitivity.

Materials:

-

Glucose solution (20% w/v in sterile saline)

-

Glucometer and test strips

-

Lancets or tail-nick blade

-

Heating lamp (optional, for vasodilation)

-

Restraining device for mice

Procedure:

-

Fast the mice for 6 hours prior to the GTT, with free access to water.[2][8]

-

Record the body weight of each mouse.

-

At time 0, obtain a baseline blood glucose reading by taking a small drop of blood from the tail vein. A gentle warming of the tail with a heating lamp can aid in blood collection.

-

Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal (i.p.) injection.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[8]

-

Plot the blood glucose concentrations over time to generate a glucose tolerance curve. The area under the curve (AUC) can be calculated to quantify glucose tolerance.

IV. Insulin Tolerance Test (ITT)

The ITT is used to evaluate peripheral insulin sensitivity by measuring the rate of glucose clearance in response to an insulin challenge.

Materials:

-

Human insulin solution (diluted in sterile saline, e.g., 0.75 U/kg body weight)

-

Glucometer and test strips

-

Lancets or tail-nick blade

-

Restraining device for mice

Procedure:

-

Fast the mice for 4-6 hours before the ITT, with water available ad libitum.[1]

-

Record the body weight of each mouse.

-

Obtain a baseline blood glucose measurement (time 0) from the tail vein.

-

Administer human insulin via intraperitoneal (i.p.) injection.[3][4]

-

Measure blood glucose levels at 15, 30, and 60 minutes after the insulin injection.[3]

-

Plot the blood glucose concentrations over time. A faster and more significant drop in blood glucose indicates greater insulin sensitivity.

Visualizations

Caption: this compound signaling pathway in metabolic regulation.

Caption: Experimental workflow for evaluating this compound in DIO mice.

References

- 1. The Manifold Role of the Mitochondria in Skeletal Muscle Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Shape of the Glucose Response Curve During an Oral Glucose Tolerance Test: Forerunner of Heightened Glycemic Failure Rates and Accelerated Decline in β-Cell Function in TODAY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Shape of the Glucose Concentration Curve during an Oral Glucose Tolerance Test Predicts Risk for Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. Relationship between glucose response curve shape during the oral glucose tolerance test and macrovascular complications in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The shape of the glucose response curve during an oral glucose tolerance test heralds β–cell function in a large Chinese population - PMC [pmc.ncbi.nlm.nih.gov]